molecular formula C17H20ClNO2 B1519658 3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-one hydrochloride CAS No. 93407-10-4

3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-one hydrochloride

Cat. No.: B1519658
CAS No.: 93407-10-4
M. Wt: 305.8 g/mol
InChI Key: FCTUJROSGBBVPH-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-one hydrochloride is a chemical compound that features a morpholine ring, a naphthalene moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of morpholine with naphthalene-1-carboxylic acid chloride in the presence of a suitable base, followed by reduction and subsequent hydrochloride formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the naphthalene ring to its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the ketone group to an alcohol.

  • Substitution: Substitution reactions at the morpholine ring can introduce various functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Naphthalene-1-carboxylic acid derivatives.

  • Reduction: 3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-ol.

  • Substitution: Various substituted morpholines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to investigate the interaction of morpholine derivatives with biological targets. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may vary depending on the application, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

  • 3-(Morpholin-4-yl)benzoic acid

  • 3-(Morpholin-4-yl)propionic acid

  • 3-(Morpholin-4-yl)propanol

Uniqueness: 3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-one hydrochloride is unique due to its combination of a morpholine ring, a naphthalene moiety, and a ketone functional group

Properties

IUPAC Name

3-morpholin-4-yl-1-naphthalen-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.ClH/c19-17(8-9-18-10-12-20-13-11-18)16-7-3-5-14-4-1-2-6-15(14)16;/h1-7H,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTUJROSGBBVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)C2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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